molecular formula C12H17N3O3 B2458575 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone CAS No. 510734-44-8

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone

Cat. No.: B2458575
CAS No.: 510734-44-8
M. Wt: 251.286
InChI Key: VOFZKKYKBUGEQV-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone is a synthetic organic compound that features a pyrazole ring substituted with a morpholine carbonyl group and an ethanone moiety

Properties

IUPAC Name

1-[3,5-dimethyl-1-(morpholine-4-carbonyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-11(10(3)16)9(2)15(13-8)12(17)14-4-6-18-7-5-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZKKYKBUGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)N2CCOCC2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Morpholine Carbonyl Group: The morpholine carbonyl group can be introduced via an acylation reaction using morpholine and an appropriate acylating agent, such as an acid chloride or anhydride.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Lacks the morpholine carbonyl group.

    1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone: Lacks the dimethyl groups on the pyrazole ring.

    1-(3,5-dimethyl-1H-pyrazol-4-yl)methanone: Has a methanone group instead of an ethanone group.

Uniqueness

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of both the morpholine carbonyl group and the dimethyl-substituted pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone, with the CAS number 510734-44-8, is a synthetic organic compound that features a pyrazole ring substituted with a morpholine carbonyl group and an ethanone moiety. This compound is notable for its potential applications in medicinal chemistry and biological studies due to its unique structural characteristics.

Chemical Structure

The chemical structure can be represented as follows:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
  • Introduction of the Morpholine Carbonyl Group : This is accomplished via acylation using morpholine and an appropriate acylating agent.
  • Attachment of the Ethanone Moiety : The ethanone group is introduced through a Friedel-Crafts acylation reaction.

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting or modulating their activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives can inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy .

Anti-inflammatory and Antibacterial Effects

Pyrazole compounds have also been reported to possess anti-inflammatory and antibacterial properties. In particular, derivatives have shown efficacy against various bacterial strains, which suggests their potential use in treating infections .

Similar Compounds

Compound NameKey FeaturesBiological Activity
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanoneLacks morpholine groupModerate antibacterial activity
1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanoneLacks dimethyl groupsLimited antitumor activity
1-(3,5-dimethyl-1H-pyrazol-4-yl)methanoneMethanone instead of ethanoneLower bioactivity compared to target compound

The presence of both the morpholine carbonyl group and the dimethyl-substituted pyrazole ring in this compound contributes to its unique biological properties compared to similar compounds.

Study on Antitumor Effects

A study conducted on various pyrazole derivatives demonstrated that those containing specific substituents exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a significant synergistic effect, highlighting their potential as adjunct therapies in cancer treatment .

Antimicrobial Activity Evaluation

Another investigation evaluated the antimicrobial properties of pyrazole derivatives against common pathogens. The results indicated that certain derivatives displayed notable activity against bacterial strains such as E. coli and Staphylococcus aureus, suggesting their viability as new antimicrobial agents .

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